molecular formula C16H20ClN3O B5189575 7-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine

7-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine

Cat. No.: B5189575
M. Wt: 305.80 g/mol
InChI Key: IXFRVCNFPUJWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinoline-based molecules, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 7-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes involved in DNA replication and cell division. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in DNA replication and cell division. In addition, it has been shown to induce apoptosis in cancer cells. Furthermore, it has been shown to possess anti-inflammatory and anti-viral activities.

Advantages and Limitations for Lab Experiments

One of the major advantages of 7-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine is its selectivity towards cancer cells. This compound has been shown to selectively target cancer cells while sparing normal cells. In addition, it has been shown to possess low toxicity in animal models. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on 7-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine. One direction is to further elucidate the mechanism of action of this compound. In addition, more studies are needed to determine the optimal dosage and administration route for this compound. Furthermore, there is a need to develop more efficient synthesis methods for this compound to increase its availability for research purposes. Finally, more studies are needed to determine the potential therapeutic applications of this compound in various disease settings.

Synthesis Methods

The synthesis of 7-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine involves the reaction of 7-chloro-4-methylquinoline-2-carbaldehyde with morpholine in the presence of a catalyst such as acetic acid. The resulting intermediate is then treated with ethylene diamine to yield the final product. This synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

7-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-tumor, anti-inflammatory, and anti-viral activities. In addition, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Furthermore, it has been shown to inhibit the replication of the human immunodeficiency virus (HIV).

Properties

IUPAC Name

7-chloro-4-methyl-N-(2-morpholin-4-ylethyl)quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O/c1-12-10-16(18-4-5-20-6-8-21-9-7-20)19-15-11-13(17)2-3-14(12)15/h2-3,10-11H,4-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFRVCNFPUJWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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